molecular formula C9H9NO3 B13033493 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid

3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid

Cat. No.: B13033493
M. Wt: 179.17 g/mol
InChI Key: FJGUEINCIYQLFZ-UHFFFAOYSA-N
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Description

3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid: is a heterocyclic compound that features a benzofuran core with an amino group at the 3-position and a carboxylic acid group at the same position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the [4+1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide . This reaction is carried out under mild conditions and yields the desired compound in reasonable to high yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex benzofuran derivatives .

Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .

Medicine: Due to its biological activities, this compound is explored for its potential as a drug candidate. It has shown promise in preclinical studies for the treatment of various diseases .

Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group at the 3-position. This structural feature contributes to its distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-amino-2H-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c10-9(8(11)12)5-13-7-4-2-1-3-6(7)9/h1-4H,5,10H2,(H,11,12)

InChI Key

FJGUEINCIYQLFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)(C(=O)O)N

Origin of Product

United States

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